molecular formula C8H18N2 B6614660 (R)-(1-Isopropylpyrrolidin-2-yl)methanamine CAS No. 1378378-32-5

(R)-(1-Isopropylpyrrolidin-2-yl)methanamine

Cat. No.: B6614660
CAS No.: 1378378-32-5
M. Wt: 142.24 g/mol
InChI Key: GDRVIRMOAGAAGC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-(1-Isopropylpyrrolidin-2-yl)methanamine is a chiral amine compound with the molecular formula C8H18N2 It is characterized by the presence of a pyrrolidine ring substituted with an isopropyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-Isopropylpyrrolidin-2-yl)methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.

    Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions involving formaldehyde and ammonia or primary amines.

Industrial Production Methods

Industrial production of ®-(1-Isopropylpyrrolidin-2-yl)methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-(1-Isopropylpyrrolidin-2-yl)methanamine can undergo oxidation reactions, typically resulting in the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into various amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Secondary and tertiary amines

    Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

®-(1-Isopropylpyrrolidin-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-(1-Isopropylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(1-Isopropylpyrrolidin-2-yl)methanamine
  • ®-(1-Methylpyrrolidin-2-yl)methanamine
  • ®-(1-Ethylpyrrolidin-2-yl)methanamine

Uniqueness

®-(1-Isopropylpyrrolidin-2-yl)methanamine is unique due to its specific chiral configuration and the presence of the isopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in asymmetric synthesis and as a potential lead compound in drug discovery.

Properties

IUPAC Name

[(2R)-1-propan-2-ylpyrrolidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)10-5-3-4-8(10)6-9/h7-8H,3-6,9H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRVIRMOAGAAGC-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CCC[C@@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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